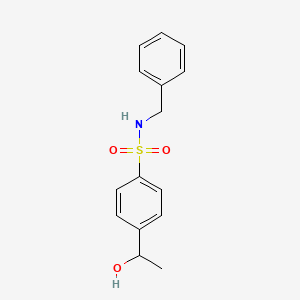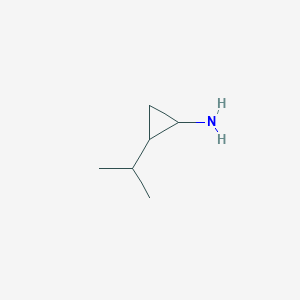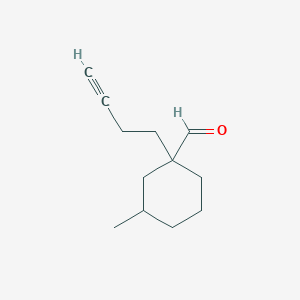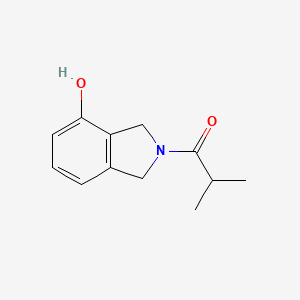![molecular formula C11H16ClNO3S B13240535 N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13240535.png)
N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide is a chemical compound with the molecular formula C11H16ClNO3S. This compound is known for its unique structural features, which include a chloro-substituted hydroxyethyl group attached to a phenyl ring, and an ethylmethanesulfonamide moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide typically involves the reaction of 4-(2-chloro-1-hydroxyethyl)aniline with ethylmethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) in polar solvents.
Major Products
Oxidation: Formation of N-[4-(2-chloro-1-oxoethyl)phenyl]-N-ethylmethanesulfonamide.
Reduction: Formation of N-[4-(2-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide.
Substitution: Formation of N-[4-(2-substituted-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide.
Applications De Recherche Scientifique
N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide involves its interaction with specific molecular targets. The chloro and hydroxyethyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The sulfonamide moiety can interact with enzymes, affecting their catalytic activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(2-chloro-1-hydroxyethyl)phenyl]methanesulfonamide
- N-[4-(2-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide
- N-[4-(2-chloro-1-oxoethyl)phenyl]-N-ethylmethanesulfonamide
Uniqueness
N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide is unique due to the presence of both a chloro and hydroxyethyl group on the phenyl ring, combined with an ethylmethanesulfonamide moiety. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable for various research applications.
Propriétés
IUPAC Name |
N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-3-13(17(2,15)16)10-6-4-9(5-7-10)11(14)8-12/h4-7,11,14H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAZSCSWBPQHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(CCl)O)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13240463.png)

![4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B13240471.png)

![1-[1-(Aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol](/img/structure/B13240484.png)

![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13240501.png)
![1-[(3-Fluorophenyl)sulfanyl]propan-2-one](/img/structure/B13240504.png)


![[(3,5-Dichlorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B13240525.png)


![3-[(4-Methylphenyl)sulfanyl]pyrrolidine](/img/structure/B13240540.png)
